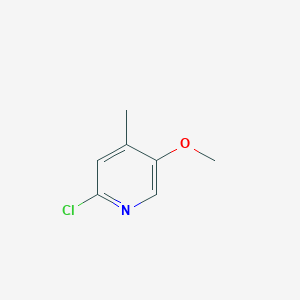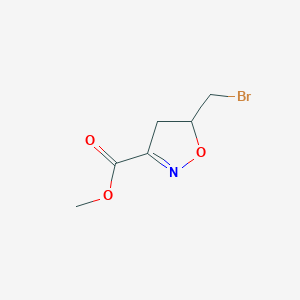
4-(3-Methoxyazetidin-1-yl)aniline
Vue d'ensemble
Description
4-(3-Methoxyazetidin-1-yl)aniline is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 4-(3-Methoxyazetidin-1-yl)aniline consists of a methoxyazetidine group attached to an aniline group . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
4-(3-Methoxyazetidin-1-yl)aniline has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 339.7±37.0 °C .Applications De Recherche Scientifique
Pharmacological Research
“4-(3-Methoxyazetidin-1-yl)aniline” is a compound of interest in pharmacological studies due to its structural features. The presence of an azetidine ring, which is a saturated heterocyclic amine, suggests that it could be useful in the synthesis of beta-lactam antibiotics . Moreover, the methoxy group and aniline moiety could be involved in the creation of pharmacophores for drug discovery, potentially leading to the development of new therapeutic agents.
Material Science
In material science, “4-(3-Methoxyazetidin-1-yl)aniline” may serve as a monomer or a precursor in the synthesis of polymers or novel materials . Its ability to form stable bonds and introduce nitrogen into materials could be beneficial in creating advanced materials with specific mechanical and chemical properties for industrial applications.
Chemical Synthesis
This compound could play a role as an intermediate in organic synthesis . Its reactive sites make it a candidate for various chemical reactions, such as coupling reactions, which are fundamental in constructing complex molecules for different chemical industries.
Biochemistry
In biochemistry, “4-(3-Methoxyazetidin-1-yl)aniline” might be used as a building block for synthesizing compounds that can mimic biological molecules or interfere with biological pathways . This can be particularly useful in studying enzyme-substrate interactions or in the design of inhibitors that can modulate biochemical processes.
Industrial Uses
The industrial applications of “4-(3-Methoxyazetidin-1-yl)aniline” could include its use as a chemical reagent or catalyst in various manufacturing processes . Its structural properties might make it suitable for catalyzing specific reactions or improving the efficiency of certain industrial processes.
Environmental Applications
Lastly, “4-(3-Methoxyazetidin-1-yl)aniline” may find applications in environmental science, possibly in the development of sensors or assays for detecting environmental pollutants . Its chemical reactivity could allow it to bind selectively to certain contaminants, aiding in their identification and quantification.
Propriétés
IUPAC Name |
4-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-6-12(7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWCTYALHSAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyazetidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)
![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)






![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)